N'-[(1E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethylidene]-5-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)ETHYLIDENE]-5-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chlorinated pyrazole ring and a hydrazide functional group, making it a molecule of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)ETHYLIDENE]-5-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as triethylamine and solvents like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like recrystallization and purification using chromatographic techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)ETHYLIDENE]-5-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
N’-[(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)ETHYLIDENE]-5-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)ETHYLIDENE]-5-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid: A precursor in the synthesis of the target compound.
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with similar structural features.
Uniqueness
N’-[(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)ETHYLIDENE]-5-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated pyrazole ring and hydrazide moiety make it a versatile compound for various applications .
Properties
Molecular Formula |
C11H13ClN6O |
---|---|
Molecular Weight |
280.71 g/mol |
IUPAC Name |
N-[(E)-1-(4-chloro-1-methylpyrazol-3-yl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H13ClN6O/c1-6-4-9(15-13-6)11(19)16-14-7(2)10-8(12)5-18(3)17-10/h4-5H,1-3H3,(H,13,15)(H,16,19)/b14-7+ |
InChI Key |
CPCZDIORQIRIGM-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=NN(C=C2Cl)C |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=NN(C=C2Cl)C |
Origin of Product |
United States |
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